molecular formula C19H17N3OS B14223766 4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 807612-47-1

4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14223766
CAS No.: 807612-47-1
M. Wt: 335.4 g/mol
InChI Key: YGIHOIUEDVIRDF-UHFFFAOYSA-N
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Description

4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a sulfanyl group, and a hydrazinylidene moiety

Preparation Methods

The synthesis of 4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the methyl and sulfanyl groups.

    Hydrazinylidene Formation: The intermediate product is then reacted with hydrazine derivatives to form the hydrazinylidene moiety.

    Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one ring through a cyclization reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

    Chemical Biology: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or drug candidate.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

807612-47-1

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-2-[[2-(pyridin-2-ylmethylsulfanyl)phenyl]diazenyl]phenol

InChI

InChI=1S/C19H17N3OS/c1-14-9-10-18(23)17(12-14)22-21-16-7-2-3-8-19(16)24-13-15-6-4-5-11-20-15/h2-12,23H,13H2,1H3

InChI Key

YGIHOIUEDVIRDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2SCC3=CC=CC=N3

Origin of Product

United States

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